molecular formula C13H17F2NO3 B4377625 4-(difluoromethoxy)-3-methoxy-N-(2-methylpropyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(2-methylpropyl)benzamide

Cat. No.: B4377625
M. Wt: 273.28 g/mol
InChI Key: DIWVIQWVAOUFJH-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-N-isobutyl-3-methoxybenzamide is an organic compound that features a benzamide core substituted with difluoromethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-methylpropyl)benzamide typically involves multiple steps:

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of sodium hydroxide as an alkali in the N-acylation step has been shown to be more economical and safer compared to other bases like sodium hydride or potassium tert-butoxide .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products:

Scientific Research Applications

4-(Difluoromethoxy)-N-isobutyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)aniline
  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 4-(Difluoromethoxy)benzaldehyde

Comparison:

Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3/c1-8(2)7-16-12(17)9-4-5-10(19-13(14)15)11(6-9)18-3/h4-6,8,13H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVIQWVAOUFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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